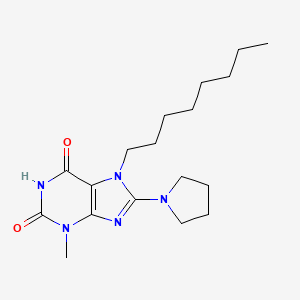

3-Methyl-7-octyl-8-pyrrolidin-1-ylpurine-2,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-Methyl-7-octyl-8-pyrrolidin-1-ylpurine-2,6-dione" is a heterocyclic compound that appears to be related to pyrrolidine dione derivatives. These derivatives are known for their presence in various natural products and have been the subject of research due to their valuable biological activities . The compound is not directly mentioned in the provided papers, but it shares structural similarities with the compounds discussed in the research, such as pyrrolidine-2,5-dione derivatives and other pyrrolidine-based heterocycles.

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions and condensation processes. For instance, the synthesis of 3,5-disubstituted-2-pyridylpyrroles is achieved through the condensation of 1,3-diones and 2-(aminomethyl)pyridine . Similarly, 3-aryl-1-(arylmethylideneamino)pyrrolidine-2,5-diones are synthesized using a mixture of N-isocyaniminotriphenylphosphorane, an aldehyde, and Meldrum's acid . These methods suggest that the synthesis of "3-Methyl-7-octyl-8-pyrrolidin-1-ylpurine-2,6-dione" could potentially involve similar multi-component reactions or condensation steps.

Molecular Structure Analysis

The molecular structure of pyrrolidine dione derivatives is characterized by NMR and X-ray crystallography techniques. For example, the structure of pyrrolidine-2,3-dione derivatives has been confirmed using 1D and 2D NMR and high-resolution mass spectrometry . The computational perspective on the equilibrium geometry and vibrational spectra of a related compound, 1-[(pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione, provides insights into the molecular structure and stability of such compounds .

Chemical Reactions Analysis

Pyrrolidine dione derivatives undergo various chemical reactions, including acylation, which leads to the synthesis of 3-acyltetramic acids . The active methylene unit of pyrrolizine-1,3-dione couples with diazonium salts to provide hydrazone derivatives . These reactions indicate that "3-Methyl-7-octyl-8-pyrrolidin-1-ylpurine-2,6-dione" may also participate in similar chemical transformations, potentially leading to a variety of functionalized products.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine dione derivatives can be deduced from their molecular structure and the nature of their substituents. The computational study of 1-[(pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione reveals information about its vibrational spectra, electronic structure, and antioxidant activity . The thermodynamic properties such as enthalpy, entropy, and heat capacity can be related to the compound's behavior at different temperatures . These analyses are crucial for understanding the reactivity and stability of "3-Methyl-7-octyl-8-pyrrolidin-1-ylpurine-2,6-dione".

Aplicaciones Científicas De Investigación

Pyrrolidine Derivatives in Drug Discovery

Pyrrolidine, a five-membered nitrogen heterocycle, is extensively utilized in medicinal chemistry to develop compounds for treating human diseases. Its significance is attributed to its ability to efficiently explore pharmacophore space due to sp3-hybridization, contribute to stereochemistry, and increase three-dimensional coverage through a phenomenon known as "pseudorotation". These properties make pyrrolidine derivatives critical for designing new compounds with diverse biological profiles. Notably, the stereogenicity of pyrrolidine rings allows for varying biological activities based on the stereoisomers and spatial orientation of substituents, emphasizing the role of pyrrolidine in developing drug candidates with specific binding modes to enantioselective proteins (Li Petri et al., 2021).

Pyrimidine Derivatives and Optical Sensors

Pyrimidine derivatives are significant in the development of optical sensors due to their ability to form both coordination and hydrogen bonds, making them excellent sensing probes. These compounds have a range of biological and medicinal applications, further underscoring their versatility in scientific research. The development of pyrimidine-based optical sensors highlights the potential of these derivatives in analytical chemistry, offering exquisite sensing materials for various applications (Jindal & Kaur, 2021).

Conjugated Polymers and Electronic Devices

The incorporation of pyrrolidin-1-ylpurine-2,6-dione derivatives into conjugated polymers for electronic devices showcases the intersection of organic chemistry and materials science. These polymers, derived from diketopyrrolopyrrole (DPP) and related chromophores, exhibit distinct optical, electrochemical, and device performance characteristics. Such polymers are anticipated to surpass the performance of DPP-based ones in electronic device applications, illustrating the material science applications of pyrrolidin-1-ylpurine-2,6-dione derivatives (Deng et al., 2019).

Mecanismo De Acción

Target of Action

It is known that similar purine-2,6-dione-based compounds act as antagonists of the transient receptor potential ankyrin 1 (trpa1) channel and inhibitors of phosphodiesterases (pdes) 4b/7a .

Mode of Action

The compound’s interaction with its targets involves antagonism of the TRPA1 channel and inhibition of PDE4/7 . This dual action can lead to significant analgesic and anti-inflammatory activities .

Biochemical Pathways

The affected pathways primarily involve the TRPA1 channel and PDE4/7. The TRPA1 channel plays a crucial role in pain perception and inflammation, while PDE4/7 is involved in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP), a critical second messenger in cellular processes .

Pharmacokinetics

One of the compounds evaluated in a study, which is likely to have similar structure and properties, showed a favorable pharmacokinetic profile in rats .

Result of Action

The molecular and cellular effects of the compound’s action involve the modulation of pain perception and inflammation. By antagonizing the TRPA1 channel and inhibiting PDE4/7, the compound can potentially alleviate pain and reduce inflammation .

Propiedades

IUPAC Name |

3-methyl-7-octyl-8-pyrrolidin-1-ylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N5O2/c1-3-4-5-6-7-8-13-23-14-15(21(2)18(25)20-16(14)24)19-17(23)22-11-9-10-12-22/h3-13H2,1-2H3,(H,20,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHPSQSMPDDRSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C2=C(N=C1N3CCCC3)N(C(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-7-octyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

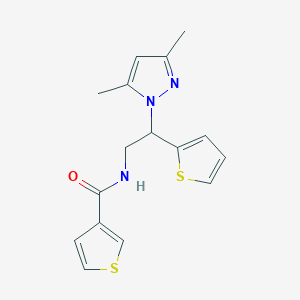

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2518898.png)

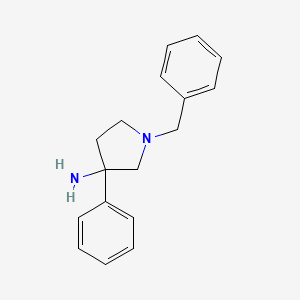

![Ethyl 3-[[9-[(2-ethoxycarbonyl-1-benzofuran-3-yl)amino]-9-oxononanoyl]amino]-1-benzofuran-2-carboxylate](/img/structure/B2518902.png)

![2-[({6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]benzoic acid](/img/structure/B2518906.png)

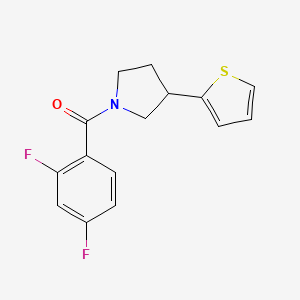

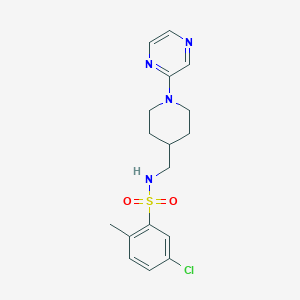

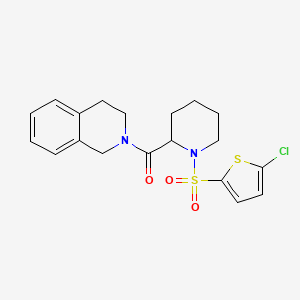

![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2518908.png)

![5-(1,3-Benzoxazol-2-ylsulfanyl)-2-methylpyrazolo[1,5-a]quinazoline-3-carbaldehyde](/img/structure/B2518911.png)